molecular formula C12H4Cl4OS B187572 2,3,7,8-Tetrachlorophenoxathiine CAS No. 56348-76-6

2,3,7,8-Tetrachlorophenoxathiine

Cat. No. B187572
CAS RN: 56348-76-6
M. Wt: 338 g/mol
InChI Key: VTMDFPQXCBIMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,7,8-Tetrachlorophenoxathiine (TCPT) is a synthetic compound that belongs to the family of phenoxathiine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, environmental science, and material science. TCPT is a versatile compound that exhibits several biological activities, making it an attractive candidate for further research.

Mechanism Of Action

The mechanism of action of 2,3,7,8-Tetrachlorophenoxathiine is not fully understood. However, it has been suggested that 2,3,7,8-Tetrachlorophenoxathiine exerts its biological effects by modulating various signaling pathways involved in cell growth and survival. 2,3,7,8-Tetrachlorophenoxathiine has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to the inhibition of tumor growth.

Biochemical And Physiological Effects

2,3,7,8-Tetrachlorophenoxathiine has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, 2,3,7,8-Tetrachlorophenoxathiine has been found to inhibit the production of reactive oxygen species, which are known to cause cellular damage. 2,3,7,8-Tetrachlorophenoxathiine has also been shown to modulate the immune system, leading to an anti-inflammatory response.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,3,7,8-Tetrachlorophenoxathiine in lab experiments is its versatility. 2,3,7,8-Tetrachlorophenoxathiine can be easily synthesized and modified, making it a useful tool for studying various biological processes. Additionally, 2,3,7,8-Tetrachlorophenoxathiine has been shown to exhibit low toxicity, making it a safe compound to work with. However, one of the limitations of using 2,3,7,8-Tetrachlorophenoxathiine in lab experiments is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 2,3,7,8-Tetrachlorophenoxathiine. One area of interest is the development of 2,3,7,8-Tetrachlorophenoxathiine-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,3,7,8-Tetrachlorophenoxathiine and its effects on various signaling pathways. Another area of interest is the development of new synthesis methods for 2,3,7,8-Tetrachlorophenoxathiine, which could lead to the production of more potent analogs. Overall, 2,3,7,8-Tetrachlorophenoxathiine is a promising compound that has the potential to make significant contributions to various fields of study.

Synthesis Methods

2,3,7,8-Tetrachlorophenoxathiine can be synthesized through various methods, including the reaction of 2,3,7,8-tetrachlorodibenzo-p-dioxin with phenol in the presence of a catalyst. Another method involves the reaction of 2,3,7,8-tetrachlorodibenzo-p-dioxin with thiourea followed by cyclization with sulfur.

Scientific Research Applications

2,3,7,8-Tetrachlorophenoxathiine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, 2,3,7,8-Tetrachlorophenoxathiine has been shown to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases.

properties

CAS RN

56348-76-6

Product Name

2,3,7,8-Tetrachlorophenoxathiine

Molecular Formula

C12H4Cl4OS

Molecular Weight

338 g/mol

IUPAC Name

2,3,7,8-tetrachlorophenoxathiine

InChI

InChI=1S/C12H4Cl4OS/c13-5-1-9-11(3-7(5)15)18-12-4-8(16)6(14)2-10(12)17-9/h1-4H

InChI Key

VTMDFPQXCBIMRQ-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C=C3O2)Cl)Cl

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C=C3O2)Cl)Cl

Other CAS RN

56348-76-6

Origin of Product

United States

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